1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across a [1.1.1]propellane . This process can be achieved through various synthetic routes, including carbene insertion into the central bond of a bicyclo[1.1.0]butane . Industrial production methods often involve the use of Grignard reagents to introduce the desired functional groups at the bridgehead positions .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Photochemical Reactions: Visible light-induced difluoroalkylation/heteroarylation reactions have been reported, where the compound reacts with nitrogen-containing heterocycles and difluoroiodane reagents.
Common reagents used in these reactions include difluoroiodane, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings, improving the solubility, potency, and metabolic stability of drug candidates.
Materials Science: It is used in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: The compound’s unique structure makes it valuable for studying molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to mimic the geometry and substituent exit vectors of benzene rings, making it an effective bioisostere . This interaction can enhance the solubility, membrane permeability, and metabolic stability of the compounds it is incorporated into .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds have been developed as mimetics for ortho/meta-substituted arenes.
Bicyclo[1.1.1]pentane Embedded in Porphyrinoids: These derivatives are used in the synthesis of calixpyrrole analogues and other macrocycles.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H10FI |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H10FI/c8-2-1-6-3-7(9,4-6)5-6/h1-5H2 |
InChI Key |
OGJYTHRVLNLESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCF |
Origin of Product |
United States |
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